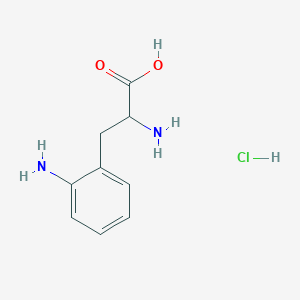2-Amino-3-(2-aminophenyl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC17552386
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13ClN2O2 |
|---|---|
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | 2-amino-3-(2-aminophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H |
| Standard InChI Key | ROKUUDBZYSVIDH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
2-Amino-3-(2-aminophenyl)propanoic acid hydrochloride possesses the molecular formula C₉H₁₃ClN₂O₂, comprising a phenyl ring substituted with two amino groups at the ortho position, linked to a propanoic acid chain. The hydrochloride salt enhances its solubility in polar solvents, a feature critical for laboratory handling .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 216.66 g/mol | |
| Density | Not reported | — |
| Boiling Point | Not reported | — |
| LogP (Partition Coefficient) | Estimated 1.14 (analogous to ) | |
| Solubility | Polar solvents (e.g., water, DMSO) |
The absence of density and boiling point data in literature underscores the need for further experimental characterization.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-amino-3-(2-aminophenyl)propanoic acid hydrochloride likely involves multi-step organic reactions, including:
-
Friedel–Crafts Acylation: Introducing the aminophenyl group to a propanoic acid backbone.
-
Protection/Deprotection Strategies: Using groups like benzyloxycarbonyl (Cbz) to prevent unwanted side reactions, as seen in .
-
Salt Formation: Reacting the free base with hydrochloric acid to yield the hydrochloride salt .
A study on structurally related N-pyrimidyl/pyridyl-2-thiazolamine analogues emphasizes the role of sulfur–nitrogen nonbonding interactions in stabilizing intermediates, a principle applicable to this compound’s synthesis.
Purification and Quality Control
Industrial-scale production adheres to stringent purity standards (≥95%), achieved via column chromatography or recrystallization . Advanced analytical techniques such as HPLC and NMR ensure batch consistency, though specific chromatographic conditions remain unpublished.
Pharmacological and Biochemical Applications
Muscarinic Acetylcholine Receptor Modulation
Although direct studies on this compound are lacking, structurally similar 2-acylaminothiazole derivatives exhibit positive allosteric modulation (PAM) of M₃ muscarinic acetylcholine receptors (mAChRs) . These receptors regulate smooth muscle contraction in organs like the bladder, suggesting potential therapeutic applications for overactive bladder syndrome.
Enzyme Inhibition and Substrate Activity
The compound’s amino acid backbone may serve as a substrate for enzymes such as aminotransferases or decarboxylases. Its dual amino groups could also chelate metal ions, inhibiting metalloproteases—a hypothesis supported by studies on β-(3-aminophenyl)propionic acid derivatives .
Comparative Analysis with Structural Analogues
Table 2: Structural and Functional Comparison of Related Compounds
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 2-Amino-3-(2-aminophenyl)propanoic acid hydrochloride | 1956311-04-8 | C₉H₁₃ClN₂O₂ | Ortho-amino substitution |
| 3-(3-Aminophenyl)propanoic acid hydrochloride | 102879-44-7 | C₉H₁₂ClNO₂ | Meta-amino substitution |
| (S)-2-amino-3-(2-carbamoylphenyl)propanoic acid | 959581-86-3 | C₁₀H₁₂N₂O₃ | Carbamoyl vs. amino group |
The ortho-substitution in 2-amino-3-(2-aminophenyl)propanoic acid hydrochloride may enhance steric hindrance, affecting receptor binding compared to meta-substituted analogues .
Future Research Directions
-
Conformational Studies: Quantum chemical calculations, as applied in , could map energy-minimized conformations and predict biological activity.
-
In Vivo Pharmacokinetics: Assessing bioavailability and metabolism in preclinical models.
-
Structure–Activity Relationships (SAR): Systematic modification of amino and carboxyl groups to optimize receptor affinity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume